N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-17-10-16(19-11-20-17)22-30(27,28)15-8-4-13(5-9-15)21-18(24)12-2-6-14(7-3-12)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWPMXPJDCYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a nitro group and a pyrimidine moiety, contributing to its biological properties.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts bacterial growth and proliferation. Additionally, the nitro group may enhance the compound's reactivity towards biological targets, potentially leading to increased antimicrobial activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been studied for its effects against various bacterial strains, demonstrating effectiveness similar to traditional sulfonamides. For instance, studies have shown that compounds with similar structures can inhibit the growth of Escherichia coli and Staphylococcus aureus .
Anticancer Activity
There is emerging evidence suggesting that sulfonamide derivatives may possess anticancer properties. The inhibition of specific enzymes involved in cell cycle regulation could lead to apoptosis in cancer cells. In vitro studies have indicated that related compounds can induce cytotoxic effects on tumor cell lines, suggesting potential for further development .
Case Studies
Research Findings
- Synthesis and Characterization : The synthesis typically involves the reaction of 6-methoxypyrimidine-4-amine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity .
- Enzyme Inhibition Studies : Detailed kinetic analyses have shown that the compound acts as a competitive inhibitor of dihydropteroate synthase, with a Ki value indicative of strong binding affinity .
- Toxicity Assessments : Preliminary toxicity studies suggest that while effective against pathogens, the compound exhibits low toxicity towards human cell lines, making it a candidate for further therapeutic exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Sulfonamide Derivatives
Key Structural Variations and Properties
Analysis :
Sulfonamide-Linked Benzamides with Varied Aromatic Groups
Analysis :
Compounds with Heterocyclic Modifications
Enzymatic Inhibition and Anticancer Activity
Analysis :
- The target compound’s nitrobenzamide group aligns with the enzymatic inhibition profile of chlorinated nitrobenzamides , though direct activity data for the target is lacking.
- Unlike imidazole derivatives or pyrazole analogs , the target compound’s pyrimidine core may offer unique selectivity in kinase or sulfonamide-targeted pathways.
Critical Analysis of Structural and Functional Differences
- Pyrimidine vs. Other Heterocycles : The 6-methoxypyrimidine moiety in the target compound provides a balance of hydrogen bonding (methoxy group) and hydrophobic interactions (aromatic ring), distinct from pyrazole or imidazole derivatives .
- Nitro Group Impact : The nitro substituent may confer stronger electron-deficient character compared to morpholine sulfonyl or butoxy groups, influencing redox properties and binding to enzymatic targets .
- ADME Profiles : The target compound’s moderate XLogP3 (1.5) and polar surface area (161 Ų) suggest favorable oral bioavailability compared to analogs with higher polarity (e.g., morpholine sulfonyl derivative ).
Preparation Methods
Stepwise Synthesis and Methodologies
Synthesis of 4-(N-(6-Methoxypyrimidin-4-yl)Sulfamoyl)Aniline
Objective : Prepare the sulfamoylphenyl intermediate.
Procedure (,,):
Reagents :
- 6-Methoxypyrimidin-4-amine (1.0 eq)
- 4-Aminobenzenesulfonyl chloride (1.2 eq)
- Triethylamine (2.5 eq, as base)
- Anhydrous dichloromethane (DCM)
Reaction Conditions :
- Dissolve 6-methoxypyrimidin-4-amine in DCM under N₂.
- Add triethylamine dropwise at 0°C.
- Slowly add 4-aminobenzenesulfonyl chloride.
- Stir at room temperature for 12–16 hours.
Workup :
- Wash with 5% HCl to remove excess sulfonyl chloride.
- Dry over Na₂SO₄ and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃).
- IR (cm⁻¹): 1345 (S=O asym), 1160 (S=O sym), 3350 (N-H).
Amide Coupling with 4-Nitrobenzoyl Chloride
Objective : Introduce the 4-nitrobenzamide group.
Procedure (,):
Reagents :
- 4-(N-(6-Methoxypyrimidin-4-yl)sulfamoyl)aniline (1.0 eq)
- 4-Nitrobenzoyl chloride (1.5 eq)
- Pyridine (3.0 eq, solvent and base)
Reaction Conditions :
- Dissolve the sulfamoylphenyl intermediate in pyridine at 0°C.
- Add 4-nitrobenzoyl chloride in portions.
- Reflux at 80°C for 4–6 hours.
Workup :
- Quench with ice-water; collect precipitate via filtration.
- Wash with NaHCO₃ (5%) to remove unreacted acid chloride.
- Recrystallize from ethanol/water (1:1).
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.32 (d, J = 8.7 Hz, 2H, Ar-NO₂), 8.18 (d, J = 8.7 Hz, 2H, Ar-NO₂), 7.85 (d, J = 8.8 Hz, 2H, sulfamoyl-Ar), 7.12 (d, J = 8.8 Hz, 2H, sulfamoyl-Ar), 3.88 (s, 3H, OCH₃).
- MS (ESI) : m/z 429.41 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Sulfonylation-Amidation (,)
Procedure :
- Combine 6-methoxypyrimidin-4-amine, 4-nitrobenzoyl chloride, and 4-aminobenzenesulfonyl chloride in DMF.
- Use Hünig’s base (DIPEA) to drive sequential sulfonylation and amidation.
- Yield : 60–65% (lower due to competing side reactions).
Advantages :
- Reduces purification steps.
- Suitable for small-scale synthesis.
Solid-Phase Synthesis (,)
Procedure :
- Immobilize 4-nitrobenzoic acid on Wang resin via ester linkage.
- Perform on-resin amidation with the sulfamoylphenyl intermediate.
- Cleave product using TFA/DCM (1:9).
- Yield : 50–55% (limited by resin loading efficiency).
Critical Analysis of Methodologies
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Stepwise (Section 2) | 70–80% | >98% | High | Lengthy purification |
| One-Pot (Section 3.1) | 60–65% | 90–95% | Moderate | Competing reactions |
| Solid-Phase (Section 3.2) | 50–55% | 85–90% | Low | Resin cost, low loading efficiency |
Optimization Strategies
Catalytic Enhancements
Solvent Screening
- DMF vs. DCM : DMF increases solubility of intermediates but may require higher temperatures.
Nitro Group Stability
- Avoid reductive conditions (e.g., H₂/Pd) to prevent nitro → amine conversion.
Industrial-Scale Considerations
- Cost-Effective Reagents : Replace pyridine with cheaper Et₃N in amidation step.
- Continuous Flow Systems : Improve throughput for Steps 2.1 and 2.2 (patent pending methods).
Q & A
Q. How to design a high-throughput crystallography pipeline for analogs?
Q. What in silico strategies prioritize analogs for synthesis?
- Methodology :
- Virtual libraries : Generate derivatives with RDKit and filter via Lipinski’s rules.
- QSAR models : Train on existing bioactivity data using Random Forest or SVM algorithms to predict potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
